Cas no 1339885-83-4 (4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)

4-(1h-pyrazol-1-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1h-pyrazol-1-yl)pyrrolidin-3-ol
- 3-Pyrrolidinol, 4-(1H-pyrazol-1-yl)-
- F8883-4731
- 1339885-83-4
- 4-pyrazol-1-ylpyrrolidin-3-ol
- AKOS013014613
-
- インチ: 1S/C7H11N3O/c11-7-5-8-4-6(7)10-3-1-2-9-10/h1-3,6-8,11H,4-5H2
- InChIKey: RSKWPEFZIQKZMJ-UHFFFAOYSA-N
- ほほえんだ: N1CC(N2C=CC=N2)C(O)C1
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 339.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 14.24±0.40(Predicted)
4-(1h-pyrazol-1-yl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678506-250mg |
4-(1H-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 98% | 250mg |
¥8097.00 | 2024-08-09 | |
TRC | H238491-500mg |
4-(1h-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 500mg |
$ 590.00 | 2022-06-04 | ||
TRC | H238491-1g |
4-(1h-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 1g |
$ 910.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678506-2.5g |
4-(1H-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 98% | 2.5g |
¥36827.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678506-1g |
4-(1H-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 98% | 1g |
¥24284.00 | 2024-08-09 | |
TRC | H238491-100mg |
4-(1h-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 100mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678506-500mg |
4-(1H-pyrazol-1-yl)pyrrolidin-3-ol |
1339885-83-4 | 98% | 500mg |
¥20233.00 | 2024-08-09 |
4-(1h-pyrazol-1-yl)pyrrolidin-3-ol 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
4-(1h-pyrazol-1-yl)pyrrolidin-3-olに関する追加情報
4-(1H-Pyrazol-1-yl)pyrrolidin-3-ol: A Comprehensive Overview
The compound 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, also identified by the CAS number 1339885-83-4, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is a five-membered cyclic amine, and a pyrazole substituent attached at the 4-position. The hydroxyl group at the 3-position further adds to its functional diversity, making it a versatile molecule with potential applications in drug discovery and material science.
Recent studies have highlighted the importance of 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol in the development of bioactive compounds. Researchers have explored its role as a building block in synthesizing complex molecules with therapeutic potential. For instance, its ability to form hydrogen bonds due to the hydroxyl group has been leveraged in designing drugs targeting various biological pathways. The pyrazole moiety, known for its aromaticity and electron-withdrawing properties, enhances the molecule's stability and reactivity, making it a valuable component in medicinal chemistry.
The synthesis of 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have improved the efficiency of these reactions, leading to higher yields and better purity. These improvements are crucial for scaling up production, especially for preclinical studies where large quantities of the compound are required.
In terms of pharmacological activity, 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol has shown promising results in vitro assays targeting enzymes involved in neurodegenerative diseases. Its ability to inhibit specific enzymes suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, studies have indicated that this compound exhibits moderate anti-inflammatory properties, opening avenues for its use in developing anti-inflammatory drugs.
The structural versatility of CAS No. 1339885-83-4 has also made it a subject of interest in materials science. Researchers have explored its use as a precursor for synthesizing advanced materials with unique electronic properties. For example, its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability, making it a candidate for high-performance materials used in aerospace and electronics industries.
Despite its potential, there are challenges associated with the large-scale synthesis and application of 4-(1H-pyrazol-1-yli)pyrrolidin. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed before it can be commercialized. Ongoing research is focused on optimizing synthetic pathways and exploring new applications to overcome these barriers.
In conclusion, 4-(1H-pyrazol-yli)pyrrolidin, with its unique structure and diverse functional groups, represents a significant advancement in organic chemistry. Its potential applications span across drug discovery, material science, and beyond. As research continues to uncover new insights into its properties and uses, this compound is poised to play a pivotal role in driving innovation across multiple industries.
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